molecular formula C59H84N16O12 B13774510 Leuprolide Acetate EP Impurity E

Leuprolide Acetate EP Impurity E

Cat. No.: B13774510
M. Wt: 1209.4 g/mol
InChI Key: GFIJNRVAKGFPGQ-WCFQCXMOSA-N
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Description

Leuprolide Acetate EP Impurity E is a synthetic nonapeptide impurity associated with Leuprolide Acetate, a medication used primarily in the treatment of hormone-sensitive cancers such as prostate cancer, breast cancer, and conditions like endometriosis. The chemical name for this compound is (S)-N-Ethyl-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl)pyrrolidine-2-carboxamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leuprolide Acetate EP Impurity E involves liquid-phase peptide synthesis. The process typically includes the condensation of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The protected dipeptides are then deblocked using hydrogen chloride in dioxane, followed by further condensation reactions to form the desired peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as precipitation from acetone and chromatography .

Chemical Reactions Analysis

Types of Reactions

Leuprolide Acetate EP Impurity E undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, and 1-hydroxybenzotriazole. Reaction conditions often involve low temperatures and specific solvents like tetrahydrofuran and dioxane .

Major Products Formed

The major products formed from these reactions are various protected and deprotected peptides, which are intermediates in the synthesis of this compound .

Scientific Research Applications

Leuprolide Acetate EP Impurity E is used in various scientific research applications, including:

Mechanism of Action

Leuprolide Acetate EP Impurity E, like its parent compound, acts as a gonadotropin-releasing hormone receptor agonist. It binds to the receptor, initially stimulating the release of luteinizing hormone and follicle-stimulating hormone. Prolonged activation leads to downregulation of these hormones, resulting in reduced sex steroid levels .

Comparison with Similar Compounds

Similar Compounds

  • Leuprolide Acetate EP Impurity D
  • Leuprolide Acetate EP Impurity F
  • Leuprolide Acetate EP Impurity G
  • Leuprolide Acetate EP Impurity H

Uniqueness

Leuprolide Acetate EP Impurity E is unique due to its specific sequence and structure, which differentiates it from other impurities. Its specific role as a reference standard in the analysis of Leuprolide Acetate also highlights its importance in quality control and research .

Properties

Molecular Formula

C59H84N16O12

Molecular Weight

1209.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45+,46-,47-,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-WCFQCXMOSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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